N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide
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Overview
Description
ROC-0929, also known as compound 13a, is a potent and selective inhibitor of secreted phospholipases A2 (sPLA2s). It specifically targets the human group X secreted phospholipase A2 (hGX) with an IC50 value of 80 nanomolar. This compound inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p-38 mitogen-activated protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ROC-0929 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of ROC-0929 is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale synthesis of the compound, followed by purification and quality control to ensure high purity and consistency. The compound is typically stored as a solid at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
ROC-0929 undergoes several types of chemical reactions, including:
Oxidation: ROC-0929 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: ROC-0929 can undergo substitution reactions where specific functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions
Major Products
Scientific Research Applications
ROC-0929 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of secreted phospholipases A2 and their role in various chemical reactions.
Biology: Employed in biological studies to investigate the role of secreted phospholipases A2 in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammation-related diseases by inhibiting secreted phospholipases A2.
Industry: Utilized in the development of new pharmaceuticals and chemical products targeting secreted phospholipases A2
Mechanism of Action
ROC-0929 exerts its effects by selectively inhibiting the activity of secreted phospholipases A2, specifically targeting the human group X secreted phospholipase A2 (hGX). This inhibition prevents the hydrolysis of glycero-phospholipids at the sn-2 position, thereby reducing the release of fatty acids and lysophospholipids. The compound also inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p-38 mitogen-activated protein kinases, which are involved in various cellular signaling pathways .
Comparison with Similar Compounds
ROC-0929 is unique in its high potency and selectivity for secreted phospholipases A2. Similar compounds include:
Compound 13b: Another inhibitor of secreted phospholipases A2 with slightly lower potency.
Compound 14a: A structurally related compound with similar inhibitory activity but different selectivity profile.
Compound 15a: An inhibitor targeting a different subgroup of secreted phospholipases A2 with distinct chemical properties
ROC-0929 stands out due to its specific targeting of the human group X secreted phospholipase A2 and its ability to inhibit key signaling pathways involved in inflammation .
Properties
Molecular Formula |
C30H31N3O6S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide |
InChI |
InChI=1S/C30H31N3O6S/c1-19(2)17-24-27(28(34)29(31)35)26-23(33(24)18-21-11-6-4-7-12-21)15-10-16-25(26)39-20(3)30(36)32-40(37,38)22-13-8-5-9-14-22/h4-16,19-20H,17-18H2,1-3H3,(H2,31,35)(H,32,36) |
InChI Key |
REUKAAAAEHWGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OC(C)C(=O)NS(=O)(=O)C4=CC=CC=C4)C(=O)C(=O)N |
Origin of Product |
United States |
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